(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
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Overview
Description
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is an organic compound featuring a phenyl ring substituted with a methanol group and a 2-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution on the Phenyl Ring: The phenyl ring is then functionalized with a methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (3-(2-Methyl-1H-imidazol-1-yl)phenyl)carboxylic acid.
Reduction: (3-(2-Methyl-1H-imidazolin-1-yl)phenyl)methanol.
Substitution: Various substituted derivatives, such as nitro or halogenated compounds.
Scientific Research Applications
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its use in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets:
Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-Imidazol-1-yl)phenyl)methanol: Lacks the methyl group on the imidazole ring.
(3-(2-Ethyl-1H-imidazol-1-yl)phenyl)methanol: Contains an ethyl group instead of a methyl group on the imidazole ring.
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)ethanol: Has an ethanol group instead of a methanol group on the phenyl ring.
Uniqueness
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is unique due to the presence of both a methanol group and a 2-methyl-1H-imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(2-methylimidazol-1-yl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-12-5-6-13(9)11-4-2-3-10(7-11)8-14/h2-7,14H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGVBPICTGIJJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256508 |
Source
|
Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167758-86-3 |
Source
|
Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167758-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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